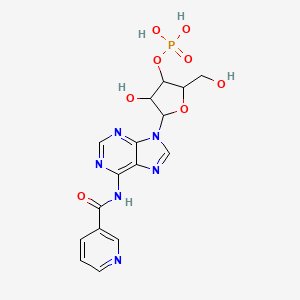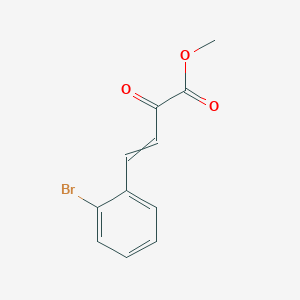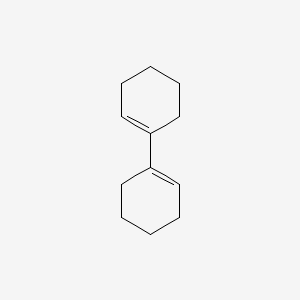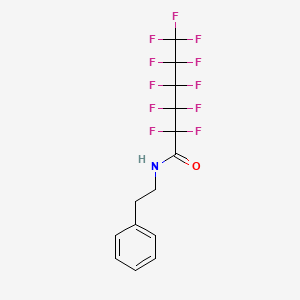
9-(3-O-Phosphonopentofuranosyl)-N-(pyridine-3-carbonyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niacinamide adenylate, also known as nicotinamide adenine dinucleotide (NAD), is a crucial coenzyme found in all living cells. It plays a pivotal role in metabolic processes, particularly in redox reactions, where it alternates between oxidized (NAD+) and reduced (NADH) forms. This compound is essential for energy production, DNA repair, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niacinamide adenylate can be synthesized through the enzymatic reaction of niacinamide with adenosine triphosphate (ATP). This reaction is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), followed by the action of nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD .
Industrial Production Methods
Industrial production of niacinamide adenylate typically involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for NAD synthesis. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Niacinamide adenylate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: NAD+ is reduced to NADH during glycolysis and the citric acid cycle, while NADH is oxidized back to NAD+ in the electron transport chain.
Substitution Reactions: In the presence of specific enzymes, NAD+ can participate in ADP-ribosylation reactions, where the ADP-ribose moiety is transferred to target proteins.
Common Reagents and Conditions
Oxidation-Reduction: These reactions typically occur under physiological conditions within the cell, facilitated by enzymes such as dehydrogenases.
ADP-Ribosylation: This reaction requires NAD+ and specific ADP-ribosyltransferase enzymes.
Major Products
NADH: Formed during the reduction of NAD+.
ADP-Ribosylated Proteins: Result from ADP-ribosylation reactions.
Scientific Research Applications
Niacinamide adenylate has a wide range of applications in scientific research:
Chemistry: Used as a coenzyme in various biochemical assays to study redox reactions and enzyme kinetics.
Biology: Essential for studying cellular metabolism, energy production, and signaling pathways.
Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the production of dietary supplements and cosmetics for its anti-aging properties.
Mechanism of Action
Niacinamide adenylate exerts its effects through several mechanisms:
Redox Reactions: NAD+ and NADH act as electron carriers in metabolic pathways, facilitating the transfer of electrons and hydrogen ions.
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes.
Cellular Signaling: NAD+ and its derivatives, such as cyclic ADP-ribose, play roles in calcium signaling and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Mononucleotide (NMN): A precursor to NAD+ with similar biological functions.
Nicotinamide Riboside (NR): Another NAD+ precursor that is being studied for its potential health benefits.
Nicotinic Acid (Niacin): A form of vitamin B3 that can be converted to NAD+ in the body.
Uniqueness
Niacinamide adenylate is unique due to its central role in cellular metabolism and its involvement in a wide range of biochemical processes. Unlike its precursors, NAD+ directly participates in redox reactions and signaling pathways, making it indispensable for cellular function .
Properties
CAS No. |
1320-83-8 |
|---|---|
Molecular Formula |
C16H17N6O8P |
Molecular Weight |
452.32 g/mol |
IUPAC Name |
[4-hydroxy-2-(hydroxymethyl)-5-[6-(pyridine-3-carbonylamino)purin-9-yl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H17N6O8P/c23-5-9-12(30-31(26,27)28)11(24)16(29-9)22-7-20-10-13(18-6-19-14(10)22)21-15(25)8-2-1-3-17-4-8/h1-4,6-7,9,11-12,16,23-24H,5H2,(H2,26,27,28)(H,18,19,21,25) |
InChI Key |
ZAAJIZNPDZSLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)

![4-methoxy-N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide](/img/structure/B14163292.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)


